molecular formula C22H19NO7 B2864675 1,4-DIMETHYL 2-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZENE-1,4-DICARBOXYLATE CAS No. 950335-81-6

1,4-DIMETHYL 2-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZENE-1,4-DICARBOXYLATE

Cat. No.: B2864675
CAS No.: 950335-81-6
M. Wt: 409.394
InChI Key: QXWGCVMYLHEDEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-DIMETHYL 2-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZENE-1,4-DICARBOXYLATE is a complex organic compound with a unique structure that includes a benzo[b]oxepine ring system

Scientific Research Applications

1,4-DIMETHYL 2-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZENE-1,4-DICARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, including polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIMETHYL 2-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZENE-1,4-DICARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 7-methoxybenzo[b]oxepine-4-carboxylic acid with dimethyl terephthalate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-DIMETHYL 2-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZENE-1,4-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxylated derivative, while reduction of the carbonyl groups results in the corresponding alcohols.

Mechanism of Action

The mechanism of action of 1,4-DIMETHYL 2-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-(7-chloro-9-methoxybenzo[b]oxepine-4-carboxamido)terephthalate
  • Dimethyl 2-{[(7-methoxy-1-benzoxepin-4-yl)carbonyl]amino}terephthalate

Uniqueness

1,4-DIMETHYL 2-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZENE-1,4-DICARBOXYLATE is unique due to its specific substitution pattern on the benzo[b]oxepine ring and the presence of the terephthalate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

dimethyl 2-[(7-methoxy-1-benzoxepine-4-carbonyl)amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO7/c1-27-16-5-7-19-15(11-16)10-13(8-9-30-19)20(24)23-18-12-14(21(25)28-2)4-6-17(18)22(26)29-3/h4-12H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWGCVMYLHEDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.